3-Amino-4-bromo-2,6-difluorobenzonitrile physical and chemical properties
3-Amino-4-bromo-2,6-difluorobenzonitrile physical and chemical properties
An In-depth Technical Guide to 3-Amino-4-bromo-2,6-difluorobenzonitrile: A Core Building Block for Advanced Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern chemical synthesis, particularly within medicinal and materials science, the strategic functionalization of aromatic scaffolds is paramount. 3-Amino-4-bromo-2,6-difluorobenzonitrile is a highly functionalized aromatic compound that serves as a versatile and valuable building block. Its structure is distinguished by a unique combination of reactive sites: a nucleophilic amino group, a bromine atom positioned for cross-coupling reactions, a nitrile group ready for diverse transformations, and two fluorine atoms that profoundly influence the molecule's electronic properties.
The presence of fluorine is particularly significant in drug development, as it can enhance metabolic stability, binding affinity to protein targets, and other pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of the physical and chemical properties of 3-Amino-4-bromo-2,6-difluorobenzonitrile, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique reactivity.
PART 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The distinct arrangement of substituents in 3-Amino-4-bromo-2,6-difluorobenzonitrile gives rise to a specific set of physical and spectroscopic characteristics.
Core Physicochemical Properties
The key physical and chemical data for this compound are summarized below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 946817-63-6 | [3][4] |
| Molecular Formula | C₇H₃BrF₂N₂ | [5] |
| Molecular Weight | 233.02 g/mol | Inferred from Formula |
| Appearance | White to off-white solid/powder | |
| Melting Point | Not explicitly available; related isomers melt in the 79-108 °C range. | [6] |
| Solubility | Insoluble in water; soluble in common organic solvents like DMF, CH₂Cl₂, and ethyl acetate. | Inferred from structure |
| Storage | Store in a cool, dark place under an inert atmosphere. |
Structural Elucidation: A Spectroscopic Deep Dive
Confirming the identity and purity of 3-Amino-4-bromo-2,6-difluorobenzonitrile is critically dependent on spectroscopic analysis. While specific spectra for this exact isomer are not publicly available, we can predict the key features based on established principles and data from analogous structures.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be simple, showing two main signals. The amino (-NH₂) protons would appear as a broad singlet, typically in the 3-5 ppm range. A single aromatic proton (H-5) would also be present, likely appearing as a triplet or doublet of doublets due to coupling with the two adjacent fluorine atoms.
-
¹³C NMR: The carbon spectrum would reveal seven distinct signals. The nitrile carbon (-C≡N) is expected in the 115-125 ppm region.[8] The carbons attached to fluorine (C-2, C-6) would show large one-bond C-F coupling constants and appear in the highly deshielded region (150-165 ppm). The carbons bonded to the amino (C-3) and bromo (C-4) groups would be identifiable based on their characteristic shifts and the absence of direct proton attachment.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the functional groups present.
-
N-H Stretch: A pair of medium-intensity peaks between 3300-3500 cm⁻¹ would confirm the primary amine (-NH₂).[9]
-
C≡N Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile group in an aromatic system.[10]
-
C-F Stretch: Strong, intense bands in the 1000-1400 cm⁻¹ region are indicative of the carbon-fluorine bonds.[11]
-
Aromatic C=C Stretch: Multiple peaks of varying intensity are expected in the 1450-1600 cm⁻¹ range.
PART 2: Synthesis, Reactivity, and Application
The true value of 3-Amino-4-bromo-2,6-difluorobenzonitrile lies in its synthetic utility. Its multiple functional groups can be addressed with high selectivity, enabling the construction of complex molecular architectures.
Plausible Synthetic Pathway
While a specific published procedure for this isomer is scarce, a logical and effective synthesis can be designed based on established organometallic and substitution chemistries. A common approach involves the bromination of a pre-existing aminodifluorobenzonitrile.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol describes a plausible method for the synthesis of 3-Amino-4-bromo-2,6-difluorobenzonitrile from 3-Amino-2,6-difluorobenzonitrile.
Materials:
-
3-Amino-2,6-difluorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask purged with inert gas, dissolve 3-Amino-2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The amino group is a strong activating group, directing the electrophilic bromine to the ortho/para positions. The position para to the amino group (C-4) is the most sterically accessible and electronically favored site for substitution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Caption: Synthetic workflow for 3-Amino-4-bromo-2,6-difluorobenzonitrile.
Core Reactivity and Strategic Applications
The multifunctionality of this compound allows for a stepwise and selective derivatization, making it a powerful tool in combinatorial chemistry and targeted synthesis.
-
The Bromine Handle (C-4): The C-Br bond is the premier site for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of a vast array of aryl, alkyl, alkynyl, or amino groups, dramatically increasing molecular complexity.[12]
-
The Amino Group (C-3): As a nucleophile, the amino group can readily undergo acylation, sulfonylation, or alkylation. It can also be converted to a diazonium salt, which is a versatile intermediate for introducing other functionalities (e.g., via Sandmeyer reactions).
-
The Nitrile Group (C-1): The nitrile moiety is a synthetic linchpin. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to construct various heterocyclic rings, such as tetrazoles or thiazoles.[13][14]
The strategic placement of two fluorine atoms ortho to the nitrile and amino/bromo groups provides a powerful inductive electron-withdrawing effect. This influences the reactivity of the entire molecule, impacting the pKa of the amino group and the electrophilicity of the aromatic ring.[1]
Caption: Reactivity map of key functional groups.
PART 3: Safety and Handling
As with any halogenated aromatic compound, proper handling of 3-Amino-4-bromo-2,6-difluorobenzonitrile is essential. The compound is classified as hazardous, and all operations should be conducted within a certified fume hood by trained personnel.
Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Irritation: Causes skin irritation and serious eye irritation.[5]
-
Respiratory: May cause respiratory irritation.[5]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[15]
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[16]
-
Handling: Avoid creating dust. Use spark-proof tools and take precautionary measures against static discharge.[17]
-
Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
3-Amino-4-bromo-2,6-difluorobenzonitrile is more than just a chemical; it is a strategic tool for molecular innovation. Its densely packed and orthogonally reactive functional groups provide a robust platform for building complex molecules with tailored properties. The insights provided in this guide—from its fundamental physicochemical characteristics to its nuanced reactivity and safe handling protocols—are intended to empower researchers to unlock the full synthetic potential of this key intermediate in their pursuit of novel pharmaceuticals and advanced materials.
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